molecular formula C14H16O2S B14550054 Naphthalene, 2-(butylsulfonyl)- CAS No. 62141-77-9

Naphthalene, 2-(butylsulfonyl)-

Cat. No.: B14550054
CAS No.: 62141-77-9
M. Wt: 248.34 g/mol
InChI Key: NBQUBYTUHYQVEF-UHFFFAOYSA-N
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Description

Naphthalene, 2-(butylsulfonyl)- is an organic compound that belongs to the class of naphthalene derivatives Naphthalene itself is a bicyclic aromatic hydrocarbon composed of two fused benzene rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of naphthalene, 2-(butylsulfonyl)- typically involves the sulfonation of naphthalene followed by the introduction of a butyl group. One common method involves reacting naphthalene with concentrated sulfuric acid to form naphthalene-2-sulfonic acid. This intermediate is then reacted with butyl chloride in the presence of a base, such as sodium hydroxide, to yield naphthalene, 2-(butylsulfonyl)- .

Industrial Production Methods

Industrial production of naphthalene, 2-(butylsulfonyl)- follows similar synthetic routes but on a larger scaleThe reaction conditions are optimized to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

Naphthalene, 2-(butylsulfonyl)- undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Naphthalene, 2-(butylsulfonyl)- has several applications in scientific research:

Mechanism of Action

The mechanism of action of naphthalene, 2-(butylsulfonyl)- involves its interaction with specific molecular targets. The sulfonyl group can form strong interactions with proteins and enzymes, potentially inhibiting their activity. The compound’s aromatic structure allows it to intercalate into DNA, affecting gene expression and cellular processes .

Comparison with Similar Compounds

Similar Compounds

  • Naphthalene-2-sulfonic acid
  • Naphthalene-2,6-disulfonic acid
  • 2-Naphthol

Uniqueness

Naphthalene, 2-(butylsulfonyl)- is unique due to the presence of the butylsulfonyl group, which imparts distinct chemical properties and reactivity compared to other naphthalene derivatives. This uniqueness makes it valuable in specific applications where other naphthalene derivatives may not be suitable .

Properties

CAS No.

62141-77-9

Molecular Formula

C14H16O2S

Molecular Weight

248.34 g/mol

IUPAC Name

2-butylsulfonylnaphthalene

InChI

InChI=1S/C14H16O2S/c1-2-3-10-17(15,16)14-9-8-12-6-4-5-7-13(12)11-14/h4-9,11H,2-3,10H2,1H3

InChI Key

NBQUBYTUHYQVEF-UHFFFAOYSA-N

Canonical SMILES

CCCCS(=O)(=O)C1=CC2=CC=CC=C2C=C1

Origin of Product

United States

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